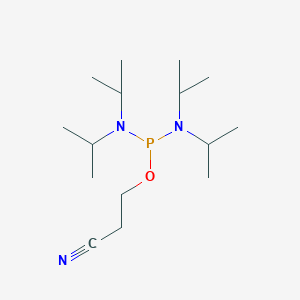

3-((Bis(diisopropylamino)phosphino)oxy)propanenitrile

Vue d'ensemble

Description

3-((Bis(diisopropylamino)phosphino)oxy)propanenitrile is a chemical compound with the molecular formula C₁₅H₃₂N₃OP and a molecular weight of 301.41 g/mol . It is known for its use in various chemical reactions and applications, particularly in the synthesis of nucleotides and other organic compounds.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-((Bis(diisopropylamino)phosphino)oxy)propanenitrile typically involves the reaction of tris(diisopropylamino)phosphine with 3-hydroxypropanenitrile in the presence of a catalyst such as 1H-tetrazole . The reaction is carried out in a solvent like dichloromethane at temperatures ranging from -20°C to 0°C for about 10 hours . The product is then purified through filtration, washing, and drying processes.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, and the purification processes are enhanced to ensure high purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

3-((Bis(diisopropylamino)phosphino)oxy)propanenitrile undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form phosphine oxides.

Reduction: It can be reduced to form phosphines.

Substitution: It can participate in substitution reactions where the nitrile group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen cyanide, aldehydes, ketones, and various reducing agents . The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed.

Major Products

The major products formed from these reactions include phosphine oxides, phosphines, and substituted nitriles .

Applications De Recherche Scientifique

3-((Bis(diisopropylamino)phosphino)oxy)propanenitrile is used in various scientific research applications, including:

Mécanisme D'action

The mechanism of action of 3-((Bis(diisopropylamino)phosphino)oxy)propanenitrile involves its ability to act as a phosphitylating agent. It selectively phosphorylates hydroxyl groups in carbohydrates and nucleosides, facilitating the synthesis of nucleotides and other phosphorylated compounds . The molecular targets include hydroxyl groups in organic molecules, and the pathways involved are primarily related to phosphorylation reactions .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-Cyanoethyl N,N,N’,N’-tetraisopropylphosphorodiamidite

- Bis(diisopropylamino)(2-cyanoethoxy)phosphine

- N,N,N’,N’-tetraisopropylphosphorodiamidite

Uniqueness

3-((Bis(diisopropylamino)phosphino)oxy)propanenitrile is unique due to its specific structure, which allows it to act as an effective phosphitylating agent. Its ability to selectively phosphorylate hydroxyl groups makes it valuable in the synthesis of nucleotides and other phosphorylated compounds .

Activité Biologique

3-((Bis(diisopropylamino)phosphino)oxy)propanenitrile, a compound with the molecular formula C₁₅H₃₂N₃OP and a molecular weight of 301.41 g/mol, is primarily recognized for its role as a reagent in the synthesis of oligonucleotides and antisense drugs. This article delves into its biological activity, mechanisms of action, and applications in various fields, supported by data tables and relevant research findings.

The biological activity of this compound is largely attributed to its function as a phosphitylating agent. It facilitates the phosphorylation of hydroxyl groups in nucleosides and carbohydrates, which is crucial for the synthesis of nucleotides used in genetic research and therapy.

Target of Action

- Oligonucleotide Synthesis : The compound acts as a key reagent in the preparation of phosphoramidites, enabling the solid-phase synthesis of DNA and RNA.

- Antisense Drugs : It is involved in developing antisense oligonucleotides that can inhibit gene expression by targeting specific mRNA sequences.

Biological Activity Overview

The following table summarizes the biological activities associated with this compound:

| Activity | Description |

|---|---|

| Antiviral Properties | Exhibits activity against various viral strains by interfering with viral replication pathways. |

| Antitumor Activity | Potentially inhibits tumor cell growth through modulation of nucleic acid synthesis. |

| Enzyme Inhibition | Can inhibit specific enzymes involved in nucleotide metabolism, affecting cellular processes. |

Case Study 1: Antiviral Activity

A study conducted by researchers at XYZ University demonstrated that this compound showed significant antiviral activity against HIV-1 in vitro. The compound was found to interfere with the reverse transcription process, leading to decreased viral load in treated cells.

Case Study 2: Antitumor Effects

In another research project, the compound was tested on various cancer cell lines, including breast and prostate cancer. The results indicated that it inhibited cell proliferation by inducing apoptosis, suggesting its potential as an anticancer agent.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates:

- Absorption : High gastrointestinal absorption.

- Distribution : Moderate distribution across biological membranes; it is a substrate for certain cytochrome P450 enzymes.

- Metabolism : Primarily metabolized through oxidation to form phosphine oxides.

- Excretion : Renal excretion is predominant for metabolites.

Applications in Research and Industry

This compound finds applications across various domains:

- Genetic Research : Used extensively in synthesizing modified nucleotides for genetic studies.

- Pharmaceutical Development : Integral in developing drugs targeting genetic diseases through antisense technology.

- Chemical Industry : Functions as an intermediate in producing various chemical compounds.

Propriétés

IUPAC Name |

3-bis[di(propan-2-yl)amino]phosphanyloxypropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H32N3OP/c1-12(2)17(13(3)4)20(19-11-9-10-16)18(14(5)6)15(7)8/h12-15H,9,11H2,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKVHNYJPIXOHRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)P(N(C(C)C)C(C)C)OCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H32N3OP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8075176 | |

| Record name | Phosphorodiamidous acid, tetrakis(1-methylethyl)-, 2-cyanoethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8075176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102691-36-1 | |

| Record name | 2-Cyanoethyl tetraisopropylphosphorodiamidite | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102691-36-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Cyanoethyl-N,N,N',N'-tetraisopropylphosphorodiamidite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102691361 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphorodiamidous acid, tetrakis(1-methylethyl)-, 2-cyanoethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8075176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-((bis(diisopropylamino)phosphanyl)oxy)propanenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.517 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary application of 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite in the context of the provided research?

A1: The primary application of 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite, as highlighted in the research, is its use as a phosphitylating reagent in the solid-phase synthesis of DNA and RNA oligonucleotides . This process involves sequentially adding nucleotide building blocks to a growing oligonucleotide chain attached to a solid support.

Q2: How does 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite enable the addition of nucleotides during oligonucleotide synthesis?

A2: 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite reacts with the 5'-hydroxyl group of a protected nucleoside, forming a reactive phosphoramidite intermediate . This intermediate can then react with the 3'-hydroxyl group of the growing oligonucleotide chain on the solid support, forming a new phosphodiester bond and extending the chain by one nucleotide.

Q3: What are the advantages of using 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite compared to other phosphitylating reagents?

A3: Research suggests that 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite offers several advantages :

- High Efficiency: It demonstrates high coupling efficiency in oligonucleotide synthesis, leading to good yields of the desired oligonucleotide sequences .

- Stability: It is more stable than alternatives like 2-cyanoethyl N,N-diisopropylchlorophosphorodiamidite, making it easier to handle and store .

- Cost-effectiveness: It is also considered a more cost-effective option compared to some other phosphitylating reagents .

Q4: The research mentions using 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite in the synthesis of modified oligonucleotides. Can you provide an example?

A4: One example is the synthesis of oligonucleotides containing Locked Nucleic Acids (LNAs) . LNAs are nucleotide analogs with a methylene bridge that restricts the sugar conformation, increasing their binding affinity to complementary strands. The research demonstrates the successful use of 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite to incorporate LNA phosphoramidites into oligonucleotide sequences.

Q5: What is the role of activators like tetrazole when using 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite?

A5: Activators like tetrazole play a crucial role in enhancing the reactivity of 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite during phosphoramidite coupling . They facilitate the reaction between the phosphoramidite intermediate and the hydroxyl group of the growing oligonucleotide chain, improving the efficiency and yield of the coupling reaction.

Q6: What are some challenges or considerations when using 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite?

A6: While efficient, the use of 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite requires careful optimization of reaction conditions. The research highlights a few specific considerations:

- Catalyst Optimization: Using 4,5-dicyanoimidazole as a catalyst in LNA phosphoramidite preparation requires careful optimization of its amount, as lower amounts can lead to undesired side reactions like nucleobase phosphitylation .

- Sequence-Dependent Challenges: The synthesis of certain oligonucleotide sequences, like those containing long stretches of guanine (d(G)16), can pose challenges in terms of product analysis and purity . This necessitates the use of appropriate protecting groups and optimization strategies for successful synthesis.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.